![molecular formula C24H20N2O3S B2766176 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one CAS No. 946369-85-3](/img/structure/B2766176.png)
3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one
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Description
3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of pyrazinone derivatives and has shown promising results in various scientific research applications.
Scientific Research Applications
Antitumor Activity and Synthesis
Research into similar compounds has shown distinct applications in antitumor activity, focusing on the synthesis of derivatives that exhibit inhibition of cancer cell proliferation. For instance, studies have demonstrated the synthesis of compounds through condensation and cyclization reactions that exhibit antitumor properties by inhibiting the proliferation of certain cancer cell lines. Such compounds are synthesized by reacting specific precursors like cinnamaldehyde, malononitrile, and naphthalene derivatives through Knoevenagel condensation and subsequent reactions, highlighting their potential in cancer research (Ju Liu et al., 2018).
Reaction with Nucleophiles for Anticancer Evaluation
Another area of research involves the synthesis of derivatives by reacting the compound with various nucleophiles to evaluate their anticancer potential. This process leads to the creation of novel derivatives that are assessed for their efficacy against cancer cells, showcasing the versatility and potential applications of the compound in developing anticancer agents (R. S. Gouhar & Eman M. Raafat, 2015).
CDK2 Inhibitors and Anti-Proliferative Activity
Research has also focused on designing and synthesizing derivatives of similar compounds as CDK2 inhibitors to explore their anti-proliferative activity against various human cancer cell lines. Such studies involve detailed synthesis pathways starting from specific precursors and evaluating the biological activity of the synthesized compounds, contributing to the understanding of their potential therapeutic applications (A. Abdel-Rahman et al., 2021).
Fluorescent Chemosensors
Additionally, derivatives of the compound have been explored for their potential as fluorescent chemosensors, particularly for the selective and sensitive detection of metal ions. Such applications are crucial in developing sensors for environmental monitoring and analysis, demonstrating the compound's versatility beyond biomedical applications (Abdullah M. Asiri et al., 2018).
properties
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-2-29-19-12-10-18(11-13-19)22(27)16-30-23-24(28)26(15-14-25-23)21-9-5-7-17-6-3-4-8-20(17)21/h3-15H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEBOKBHESINMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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